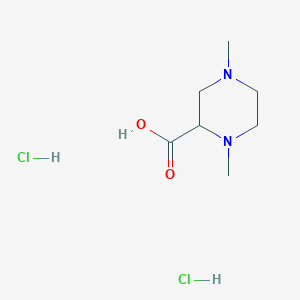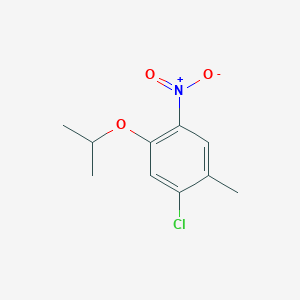
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzène
Vue d'ensemble
Description
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12ClNO3 and a molecular weight of 229.66 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene can be achieved by reacting 2-methyl-4-nitrobenzene with isopropanol under nitrogen protection in the presence of a base .Molecular Structure Analysis
The molecular structure of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene consists of a benzene ring substituted with a chlorine atom, an isopropoxy group, a methyl group, and a nitro group .Physical and Chemical Properties Analysis
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene has a density of 1.2±0.1 g/cm³ . It has a boiling point of 333.1±37.0 °C at 760 mmHg . The compound has a molar refractivity of 58.4±0.3 cm³ . It has 4 hydrogen bond acceptors and 3 freely rotating bonds . The compound has an ACD/LogP of 3.95 .Applications De Recherche Scientifique
Synthèse de dérivés de benzimidazole
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzène: est utilisé dans la synthèse de dérivés de benzimidazole par le biais d'un couplage de Buchwald-Hartwig . Ces dérivés présentent un éventail d'activités biologiques, notamment des propriétés antimicrobiennes. Le processus implique des réactions de couplage croisé catalysées par le palladium, qui sont avantageuses en raison de leurs conditions de réaction douces comparées aux méthodes classiques.
Activité antimicrobienne
Les composés de benzimidazole synthétisés à partir du This compound ont été testés pour leur activité antibactérienne contre diverses souches bactériennes à Gram positif et à Gram négatif . Cette application est importante dans le développement de nouveaux antibiotiques et la compréhension de la relation structure-activité de ces composés.
Analyse de la structure cristalline
Des recherches ont été menées sur la structure cristalline et moléculaire de composés apparentés de chloro-nitrobenzène, qui sont structurellement similaires au This compound . La compréhension de la structure cristalline est cruciale pour la conception de nouveaux matériaux et pour l'étude de l'impact environnemental de ces composés.
Dégradation des polluants environnementaux
Les composés nitroaromatiques chlorés, comme le This compound, sont connus pour être des polluants environnementaux. Des études ont montré que certaines espèces bactériennes peuvent dégrader ces composés, ce qui est vital pour les efforts de biorémédiation .
Intermédiaire de synthèse organique
Ce composé sert d'intermédiaire important dans la synthèse organique. Il est utilisé pour construire de nouvelles liaisons carbone-azote, qui sont essentielles dans la création d'un large éventail de molécules organiques, y compris les produits naturels, les produits pharmaceutiques et les polymères .
Synthèse de colorants et intermédiaires pharmaceutiques
This compound: est également utilisé dans la synthèse de colorants et d'intermédiaires pharmaceutiques. Son rôle dans la production d'additifs pour le caoutchouc souligne sa polyvalence dans diverses applications industrielles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Result of Action
The molecular and cellular effects of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s behavior . .
Analyse Biochimique
Biochemical Properties
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The interactions between 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene and biomolecules are primarily based on its chemical structure, which allows it to bind to active sites of enzymes or interact with proteins through hydrophobic and electrostatic interactions .
Cellular Effects
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may lead to alterations in the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biological effects .
Metabolic Pathways
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of 1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biological activity .
Subcellular Localization
1-Chloro-5-isopropoxy-2-methyl-4-nitrobenzene exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell, thereby modulating its biological effects .
Propriétés
IUPAC Name |
1-chloro-2-methyl-4-nitro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIHEXKVDALKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672271 | |
| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032903-50-6 | |
| Record name | 1-Chloro-2-methyl-4-nitro-5-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-2-ISOPROPOXY-5-METHYL-NITROBENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
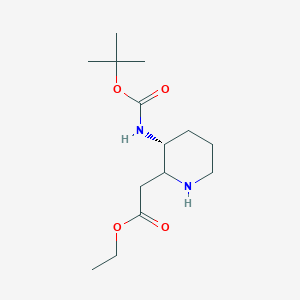


![(1R,4R)-tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1418708.png)
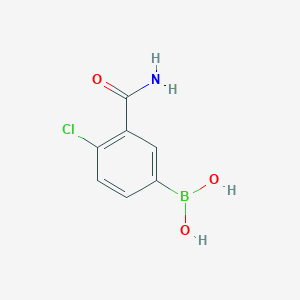


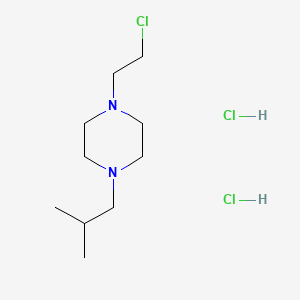
![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
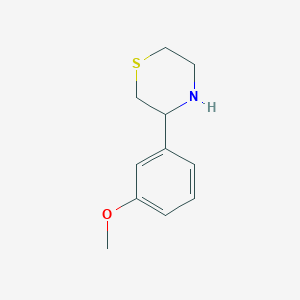

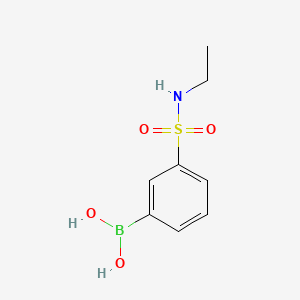
![N'-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-dimethylformimidamide](/img/structure/B1418724.png)
